(1R,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride
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Overview
Description
Amino acids with a cyclopropane ring, such as (1R,2S)-2-Aminocyclopentanecarboxylic acid hydrochloride , are known. These compounds are typically white solids . They are often used in peptide synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves biotransformation and chemical synthesis . For example, L-threonine can be used as an initial raw material, prepared into L-2-aminobutyric acid by a biotransformation method, and then undergo esterification and ammonolysis reaction to obtain the target compound .Molecular Structure Analysis
The molecular structure of these compounds often includes a cyclopropane ring fused to the C alpha atom of the amino acid . The empirical formula for (1R,2S)-2-Aminocyclopentanecarboxylic acid hydrochloride is C6H11NO2 · HCl · 0.5H2O .Physical and Chemical Properties Analysis
These compounds are typically white solids . They have a molecular weight of around 165.62 to 174.63 .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : Research by Shen et al. (2012) focused on the synthesis and characterization of pyrazole derivatives related to (1R,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid. They synthesized new compounds and analyzed their molecular structures using X-ray diffraction and theoretical calculations (Shen, Huang, Diao, & Lei, 2012).
- Tailor-Made α-Amino Acids : Sato et al. (2016) discussed the synthesis of (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (a related compound), highlighting its importance in drug research, particularly as a component in hepatitis C virus inhibitors. They presented various synthesis methods for this compound (Sato, Izawa, Aceña, Liu, & Soloshonok, 2016).
Biocatalysis and Asymmetric Synthesis
- Biocatalytic Asymmetric Synthesis : Zhu et al. (2018) investigated the asymmetric synthesis of (1R,2S)-N-Boc-vinyl-ACCA ethyl ester, another similar compound, using bacterial strains. This study highlights the role of biocatalysis in producing key chiral intermediates used in pharmaceuticals (Zhu, Shi, Zhang, & Zheng, 2018).
Coordination Polymers and Supramolecular Chemistry
- Metal–Organic Framework Structures : Ghosh et al. (2005) explored the formation of metal-organic frameworks using pyridine derivatives, demonstrating the potential of these compounds in creating intricate molecular architectures (Ghosh, Ribas, & Bharadwaj, 2005).
Applications in Crystal Engineering
- Crystal Engineering Strategies : Vishweshwar et al. (2002) analyzed the crystal structures of pyrazinecarboxylic acids, including pyridine derivatives, to understand the formation of supramolecular synthons. This research is crucial for future crystal engineering applications (Vishweshwar, Nangia, & Lynch, 2002).
Safety and Hazards
Properties
IUPAC Name |
(1R,2S)-2-pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)8-5-7(8)6-1-3-10-4-2-6;/h1-4,7-8H,5H2,(H,11,12);1H/t7-,8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGPWWPLZPGMJP-SCLLHFNJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=NC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)O)C2=CC=NC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4904-19-2 |
Source
|
Record name | rac-(1R,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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